N-(4-acetylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide N-(4-acetylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 391876-53-2
VCID: VC6105023
InChI: InChI=1S/C24H22N2O4S/c1-17(27)18-6-10-22(11-7-18)25-24(28)20-8-12-23(13-9-20)31(29,30)26-15-14-19-4-2-3-5-21(19)16-26/h2-13H,14-16H2,1H3,(H,25,28)
SMILES: CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Molecular Formula: C24H22N2O4S
Molecular Weight: 434.51

N-(4-acetylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

CAS No.: 391876-53-2

Cat. No.: VC6105023

Molecular Formula: C24H22N2O4S

Molecular Weight: 434.51

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide - 391876-53-2

Specification

CAS No. 391876-53-2
Molecular Formula C24H22N2O4S
Molecular Weight 434.51
IUPAC Name N-(4-acetylphenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Standard InChI InChI=1S/C24H22N2O4S/c1-17(27)18-6-10-22(11-7-18)25-24(28)20-8-12-23(13-9-20)31(29,30)26-15-14-19-4-2-3-5-21(19)16-26/h2-13H,14-16H2,1H3,(H,25,28)
Standard InChI Key GWVOJUDDZIVNDD-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • Benzamide backbone: Serves as the central scaffold, providing rigidity and sites for functionalization.

  • Tetrahydroisoquinoline sulfonyl group: Introduces chiral centers and hydrogen-bonding capabilities via the sulfonamide (-SO2_2NH-) linkage.

  • 4-Acetylphenyl substituent: Enhances lipophilicity and potential π-π stacking interactions with biological targets .

The molecular formula is C24H22N2O4SC_{24}H_{22}N_{2}O_{4}S, with a molecular weight of 434.51 g/mol. X-ray crystallography of analogous compounds reveals planar benzamide moieties and non-planar tetrahydroisoquinoline rings, suggesting conformational flexibility .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC24H22N2O4SC_{24}H_{22}N_{2}O_{4}S
Molecular Weight434.51 g/mol
CAS Registry Number391876-53-2
Predicted LogP3.2 (ChemAxon)
Hydrogen Bond Acceptors6

Spectroscopic Features

  • IR Spectroscopy: Strong absorptions at 1670 cm1^{-1} (amide C=O stretch) and 1320–1150 cm1^{-1} (asymmetric/symmetric SO2_2 stretches).

  • NMR: 1H^1H NMR signals at δ 2.6 (acetyl CH3_3), 3.8–4.2 (tetrahydroisoquinoline CH2_2), and 7.3–8.1 ppm (aromatic protons).

Synthetic Methodologies and Optimization

Primary Synthesis Route

The compound is synthesized via a two-step protocol:

  • Sulfonylation: Tetrahydroisoquinoline reacts with 4-(chlorosulfonyl)benzoyl chloride in toluene at 70°C using a Preyssler heteropolyacid catalyst (H14_{14}[NaP5_5W30_{30}O110_{110}]) supported on silica .

    Tetrahydroisoquinoline+4-(Chlorosulfonyl)benzoyl chloridePASiO2,70CIntermediate sulfonamide\text{Tetrahydroisoquinoline} + \text{4-(Chlorosulfonyl)benzoyl chloride} \xrightarrow{\text{PASiO}_2, 70^\circ\text{C}} \text{Intermediate sulfonamide}
  • Acetylation: The intermediate undergoes Friedel-Crafts acetylation with acetyl chloride in dichloromethane, catalyzed by AlCl3_3.

Table 2: Reaction Conditions and Yields

StepCatalystSolventTemperatureYield
SulfonylationPASiO2_2 (0.5 mol%)Toluene70°C85%
AcetylationAlCl3_3DCM0–25°C78%

Alternative Pathways

  • Microwave-assisted synthesis: Reduces reaction time from 12 hours to 45 minutes with comparable yields.

  • Solid-phase synthesis: Enables combinatorial library generation for high-throughput screening.

Cell LineIC50_{50} (μM)Mechanism
MCF-7 (Breast)50Caspase-3 activation
A549 (Lung)65ROS generation

Neuropharmacological Effects

Molecular docking predicts affinity for:

  • Dopamine D2_2 receptor: ΔG = -9.8 kcal/mol (similar to Haloperidol).

  • NMDA receptor: Glutamate binding site occupation (Ki = 340 nM).

Comparative Analysis with Structural Analogues

N-(2-Chlorophenyl) Analogue

Replacing the acetyl group with chlorine alters bioactivity:

  • Enhanced antimicrobial activity: MIC = 8 μg/mL vs. S. aureus (vs. 32 μg/mL for the acetyl derivative).

  • Reduced CNS penetration: LogP = 4.1 vs. 3.2, decreasing blood-brain barrier permeability.

Triazole-Containing Derivative

The PubChem compound 16031695 (C17H14N4O2C_{17}H_{14}N_4O_2) demonstrates:

  • Antifungal activity: 90% C. albicans growth inhibition at 25 μM .

  • Lower metabolic stability: t1/2_{1/2} = 1.2 h (human liver microsomes) vs. 4.5 h for the parent compound .

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